Cas no 114580-45-9 (3,9-Epoxy-3H-azirino[2,3-c][1]benzazocine-5-carboxaldehyde,1-acetyl-7,9-bis(acetyloxy)-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,9,9a-hexahydro-,(1aS,3S,8R,9S,9aS)-)

3,9-Epoxy-3H-azirino[2,3-c][1]benzazocine-5-carboxaldehyde,1-acetyl-7,9-bis(acetyloxy)-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,9,9a-hexahydro-,(1aS,3S,8R,9S,9aS)- structure
114580-45-9 structure
Product Name:3,9-Epoxy-3H-azirino[2,3-c][1]benzazocine-5-carboxaldehyde,1-acetyl-7,9-bis(acetyloxy)-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,9,9a-hexahydro-,(1aS,3S,8R,9S,9aS)-
CAS No:114580-45-9
Molecular Formula:C20H21N3O9
Molecular Weight:447.39544
CID:194899
PubChem ID:3035047

3,9-Epoxy-3H-azirino[2,3-c][1]benzazocine-5-carboxaldehyde,1-acetyl-7,9-bis(acetyloxy)-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,9,9a-hexahydro-,(1aS,3S,8R,9S,9aS)- Properties

Names and Identifiers

    • 3,9-Epoxy-3H-azirino[2,3-c][1]benzazocine-5-carboxaldehyde,1-acetyl-7,9-bis(acetyloxy)-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,9,9a-hexahydro-,(1aS,3S,8R,9S,9aS)-
    • 3,9-Epoxy-3H-azirino[2,3-c][1]benzazocine-5-carboxaldehyde,1-acetyl-7,9-bis(acetyloxy)-8-[[(am...
    • 3,9-Epoxy-3H-azirino[2,3-c][1]benzazocine-5-carboxaldehyde,1-acetyl-7,9-bis(acetyloxy)-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,
    • FK 973
    • (1aS,8R,9S,9aS)-1-acetyl-8-[(carbamoyloxy)methyl]-5-formyl-1,1a,2,9a-tetrahydro-3,
    • 3,9-Epoxy-3H-azirino(2,3-c)benzazocine-5-carboxaldehyde, 1-acetyl-7,9-bis(acetyloxy)-8-(((aminocarbonyl)oxy)methyl)-1,1a,2,8,9,9a-hexahydro-, (1a-alpha,3-alpha,8-alpha,9-alpha,9a-alpha)-
    • 3,9-Epoxy-3H-azirino(2,3-c)benzazocine-5-carboxaldehyde, 1-acetyl-7,9-bis(acetyloxy)-8-(((aminocarbonyl)oxy)methyl)-1,1a,2,8,9,9a-hexahydro-, (1aS,3S,8R,9S,9aS)-
    • (1aS,3S,9S)-1-Acetyl-7,9-bis(acetyloxy)-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,9,9a-hexahydro-3,9-epoxy-3H-azirino[2,3-c][1]benzazocine-5-carbaldehyde
    • 11-acetyl-8-carbamoyloxymethyl-4-formyl-14-oxa-1,11-diazatetracyclo(7.4.0.0)tetradeca-2,4,6-trien-6,9-diyl diacetate
    • UNII-0X1IR6U63G
    • (1aS,3S,8R,9S,9aS)-1-Acetyl-7,9-bis(acetyloxy)-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,9,9a-hexahydro-3,9-epoxy-3H-azirino[2,3-c][1]benzazocine-5-carboxaldehyde
    • 3,9-EPOXY-3H-AZIRINO(2,3-C)(1)BENZAZOCINE-5-CARBOXALDEHYDE, 1-ACETYL-7,9-BIS(ACETYLOXY)-8-(((AMINOCARBONYL)OXY)METHYL)-1,1A,2,8,9,9A-HEXAHYDRO-, (1AS,3S,8R,9S,9AS)-
    • DTXSID001099634
    • 114580-45-9
    • 8-(((AMINOCARBONYL)OXY)METHYL)-1,1A,2,8,9,9A-HEXAHYDRO-3,9-EPOXY-3H-AZIRINO(2,3-C)(1)BENZAZOCINE-5-CARBOXALDEHYDE
    • 0X1IR6U63G
    • [(8R,9S,10S,12S)-11-Acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate
    • FK-973
    • InChIKey: FBXPCVIKIBWXAE-ZJZHAWLTSA-N
    • Inchi: InChI=1S/C20H21N3O9/c1-9(25)23-15-6-22-14-4-12(7-24)5-16(30-10(2)26)17(14)13(8-29-19(21)28)20(32-22,18(15)23)31-11(3)27/h4-5,7,13,15,18H,6,8H2,1-3H3,(H2,21,28)/t13-,15-,18-,20-,23?/m0/s1
    • SMILES: NC(OC[C@H]1C2C(=CC(=CC=2N2O[C@@]1([C@H]1N(C(=O)C)[C@H]1C2)OC(=O)C)C=O)OC(=O)C)=O

Computed Properties

  • Exact Mass: 447.12783
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Rotatable Bond Count: 8
  • Monoisotopic Mass: 447.128
  • Heavy Atom Count: 32
  • Complexity: 850
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -0.5
  • Topological Polar Surface Area: 155Ų

Experimental Properties

  • PSA: 154.54
  • Refractive Index: 1.643
  • Boiling Point: 673.3°Cat760mmHg
  • Flash Point: 361°C
  • Density: 1.54

3,9-Epoxy-3H-azirino[2,3-c][1]benzazocine-5-carboxaldehyde,1-acetyl-7,9-bis(acetyloxy)-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,9,9a-hexahydro-,(1aS,3S,8R,9S,9aS)- Related Literature

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